molecular formula C20H23F3N6O B4734148 2-[6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-[(1-ethyl-1H-pyrazol-3-YL)methyl]-N~1~-methylacetamide

2-[6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-[(1-ethyl-1H-pyrazol-3-YL)methyl]-N~1~-methylacetamide

Cat. No.: B4734148
M. Wt: 420.4 g/mol
InChI Key: QJSDPEBKOOLDCF-UHFFFAOYSA-N
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Description

2-[6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-[(1-ethyl-1H-pyrazol-3-YL)methyl]-N~1~-methylacetamide is a complex organic compound featuring a pyrazolo[3,4-B]pyridine core

Properties

IUPAC Name

2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N6O/c1-4-28-8-7-14(26-28)10-27(3)17(30)11-29-19-18(12(2)25-29)15(20(21,22)23)9-16(24-19)13-5-6-13/h7-9,13H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSDPEBKOOLDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)CN2C3=C(C(=N2)C)C(=CC(=N3)C4CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-[(1-ethyl-1H-pyrazol-3-YL)methyl]-N~1~-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-[(1-ethyl-1H-pyrazol-3-YL)methyl]-N~1~-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: The trifluoromethyl group enhances the compound’s stability and hydrophobicity, making it useful in the development of advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-[6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-[(1-ethyl-1H-pyrazol-3-YL)methyl]-N~1~-methylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating biological pathways and exerting its effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-[(1-ethyl-1H-pyrazol-3-YL)methyl]-N~1~-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-[6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-[(1-ethyl-1H-pyrazol-3-YL)methyl]-N~1~-methylacetamide

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